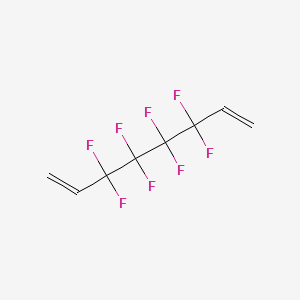

1,4-Divinyloctafluorobutane

Description

Contextualization within the Landscape of Fluorinated Organic Compounds

Fluorinated organic compounds, a class of materials where some or all hydrogen atoms are replaced by fluorine, are distinguished by their exceptional thermal stability, chemical inertness, and low surface energy. sciengine.comrsc.org These properties stem from the high strength of the carbon-fluorine bond. rsc.org As a result, these compounds have found widespread use in diverse applications, including pharmaceuticals, agrochemicals, and advanced materials such as fluoropolymers. mdpi.comresearchgate.netacs.org The introduction of fluorine into organic molecules can dramatically alter their physical and chemical characteristics, leading to materials with enhanced performance in demanding environments. rsc.orgrsc.org 1,4-Divinyloctafluorobutane, with its perfluorinated butane (B89635) backbone, is a prime example of a fluorinated building block used to impart these advantageous properties to polymeric systems. lookchem.com

Significance of Bifunctional Perfluorinated Monomers in Polymer Science

Bifunctional monomers, which possess two reactive groups, are crucial in polymer synthesis as they enable the formation of cross-linked networks and the creation of polymers with tailored architectures. nih.gov In the realm of fluoropolymers, bifunctional perfluorinated monomers like this compound are particularly valuable. mdpi.com They allow for the creation of fluorinated polymers with enhanced mechanical durability and diverse morphologies. mdpi.com The presence of two vinyl groups in this compound allows it to act as a cross-linking agent, introducing a three-dimensional structure to the polymer matrix. qst.go.jplibretexts.org This cross-linking is instrumental in improving the properties of materials used in high-performance applications such as fuel cell membranes and advanced coatings. rsc.orggoogle.com The use of such monomers can lead to polymers with increased thermal stability and chemical resistance, which are critical for long-term performance. sciengine.commdpi.com

Overview of Key Research Domains for this compound

Research involving this compound is predominantly focused on its application in polymer science, particularly in the development of advanced materials for specialized technologies. One of the most significant areas of investigation is its use in the fabrication of polymer electrolyte membranes (PEMs) for fuel cells. mdpi.comqst.go.jp The incorporation of this compound into the polymer structure of these membranes can enhance their thermal and chemical stability, which are crucial for the demanding operating conditions of a fuel cell. rsc.orgmdpi.com Another key research domain is its role as a component in the synthesis of specialty polymers and coatings. lookchem.comgoogle.com Its ability to impart properties like heat resistance, chemical inertness, and low surface energy makes it a valuable monomer for creating durable and high-performance plastics and surface treatments. lookchem.comgoogle.com The unique properties of this compound also make it a subject of interest in the semiconductor industry, where materials with exceptional heat and chemical resistance are required. lookchem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H6F8 |

| Molecular Weight | 254.12 g/mol |

| CAS Number | 678-65-9 |

| Boiling Point | 123 °C |

| Density | 1.329 g/cm³ |

| Refractive Index | 1.335 |

| Appearance | Colorless to Light Yellow Clear Liquid |

Data sourced from multiple chemical suppliers and databases. lookchem.comchemwhat.comamericanchemicalsuppliers.com

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F8/c1-3-5(9,10)7(13,14)8(15,16)6(11,12)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSMAKAYKVRPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880145 | |

| Record name | 1,4-Divinylperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-65-9 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,7-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Divinylperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Divinyloctafluorobutane

Approaches to Carbon-Carbon Double Bond Introduction in Perfluorinated Chains

The introduction of carbon-carbon double bonds, specifically terminal vinyl groups, onto a perfluorinated alkyl chain is a non-trivial synthetic step. The strong electron-withdrawing nature of the perfluoroalkyl group deactivates adjacent positions towards certain types of reactions and can make intermediates unstable. Several general strategies have been developed in organofluorine chemistry to address this challenge, which can be adapted for the synthesis of 1,4-divinyloctafluorobutane.

Key approaches include:

Wittig-type Olefination: This classic method involves the reaction of a carbonyl compound with a phosphorus ylide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the target molecule, this would entail a precursor such as octafluoroadipaldehyde, which could then undergo a double Wittig reaction to form the two terminal alkene functionalities. The stability and reactivity of the perfluorinated aldehyde are critical considerations in this approach.

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern synthetic methods offer powerful tools for C-C bond formation. Reactions like Suzuki, Stille, or Heck couplings can be employed to couple a vinyl-containing organometallic reagent with a suitably functionalized perfluoroalkane. researchgate.netwikipedia.org A common precursor for such reactions is a dihalo-perfluoroalkane, for instance, 1,4-diiodooctafluorobutane. The choice of catalyst, ligand, and reaction conditions is crucial to achieve efficient coupling with perfluorinated substrates.

Elimination Reactions: The formation of an alkene can be achieved through the elimination of atoms or groups from adjacent carbon atoms. This could involve the dehydrohalogenation of a haloethyl-substituted perfluorobutane or a related elimination process from a precursor bearing suitable leaving groups. beilstein-journals.orgyoutube.comyoutube.com This pathway requires the initial installation of a two-carbon unit that can be subsequently converted into a vinyl group.

The selection of a specific approach depends on the availability of starting materials, the desired purity of the final product, and the scalability of the reaction sequence.

Multi-step Conversions Utilizing Fluorine-Containing Halogenated Hydrocarbons as Precursors

A prevalent strategy for synthesizing complex fluorinated molecules is to begin with a commercially available or readily synthesized halogenated perfluoroalkane. 1,4-Diiodooctafluorobutane is a logical and documented precursor for building this compound. chemicalbook.comscirp.orgsigmaaldrich.com This compound serves as a scaffold onto which the vinyl groups can be installed.

One plausible multi-step pathway involves a transition-metal-catalyzed cross-coupling reaction. The general scheme is as follows:

Precursor: 1,4-Diiodooctafluorobutane, I-(CF₂)₄-I.

Coupling Partner: A vinyl-organometallic reagent, such as vinyltributyltin or a vinylboronic acid derivative.

Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) to form the desired this compound.

The reaction with a vinylboronic ester in a Suzuki-type coupling is illustrated below:

I-(CF₂)₄-I + 2 * (CH₂=CH)-B(OR)₂ → CH₂=CH-(CF₂)₄-CH=CH₂ + 2 * I-B(OR)₂

The success of this reaction hinges on the careful selection of the palladium catalyst, ligands, base, and solvent system to ensure efficient coupling at both ends of the perfluorinated chain.

Table 1: Representative Conditions for Suzuki Cross-Coupling of Perfluoroalkyl Iodides

| Entry | Perfluoroalkyl Iodide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | C₆F₁₃I | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 75 |

| 2 | I-(CF₂)₄-I | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 68 (Di-substituted) |

| 3 | C₈F₁₇I | Potassium vinyltrifluoroborate | Pd(OAc)₂ (4) | SPhos (8) | K₂CO₃ | THF/H₂O | 80 | 82 |

This table presents hypothetical data based on analogous reactions reported in the literature for educational purposes.

Development and Optimization of Reaction Pathways for High Purity Synthesis

Achieving high purity in the synthesis of this compound requires careful optimization of each reaction step to minimize the formation of byproducts. Potential side reactions include incomplete reaction, leading to mono-vinylated intermediates (CH₂=CH-(CF₂)₄-I), and side reactions involving the vinyl groups.

An alternative pathway that offers different challenges and opportunities for optimization starts from octafluoroadipic acid. smolecule.commolbase.comnih.gov This dicarboxylic acid can be converted into a dialdehyde (B1249045), which then undergoes a Wittig reaction.

Starting Material: Octafluoroadipic acid, HOOC-(CF₂)₄-COOH.

Functional Group Transformation: Conversion of the carboxylic acid groups to a functionality suitable for reduction, such as an acyl chloride or ester.

Reduction: Selective reduction of the derivative to octafluoroadipaldehyde, OHC-(CF₂)₄-CHO. This is a critical and often challenging step, as aldehydes can be further reduced to alcohols.

Olefination: A double Wittig reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the terminal double bonds. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com

OHC-(CF₂)₄-CHO + 2 * Ph₃P=CH₂ → CH₂=CH-(CF₂)₄-CH=CH₂ + 2 * Ph₃P=O

Optimization of this pathway would focus on:

Efficient reduction: Identifying a selective reducing agent and conditions that favor the formation of the dialdehyde over the diol.

Wittig reaction conditions: The choice of base for generating the ylide and the solvent can influence the yield and stereoselectivity (though not a factor for terminal alkenes) of the olefination. nih.gov

Purification: Developing effective methods, likely involving distillation or chromatography, to separate the desired product from triphenylphosphine (B44618) oxide and any unreacted intermediates.

Table 2: Comparison of Proposed Synthetic Pathways

| Feature | Pathway 1: Cross-Coupling | Pathway 2: Wittig Reaction |

| Precursor | 1,4-Diiodooctafluorobutane | Octafluoroadipic acid |

| Key Intermediate | None (direct conversion) | Octafluoroadipaldehyde |

| Critical Step | C(sp²)-C(sp³) bond formation | Selective reduction & C=C bond formation |

| Potential Byproducts | Mono-vinylated iodide, homo-coupling products | Mono-aldehyde, diol, mono-vinylated aldehyde |

| Reagent Considerations | Air- and moisture-sensitive organometallics | Strong bases for ylide generation |

| Purification Challenge | Removal of metal catalyst and ligands | Separation from triphenylphosphine oxide |

This table provides a comparative analysis of the two proposed synthetic routes for educational purposes.

Ultimately, the development of a robust and optimized synthesis for this compound would likely involve empirical studies to determine the most efficient and high-yielding pathway.

Chemical Reactivity and Mechanistic Aspects of 1,4 Divinyloctafluorobutane

Electrophilic Addition Reactions of the Vinyl Moieties

The vinyl groups of 1,4-divinyloctafluorobutane are susceptible to electrophilic addition reactions, a common feature of alkenes. However, the strongly electron-withdrawing perfluoroalkyl group deactivates the double bonds towards electrophilic attack compared to their non-fluorinated hydrocarbon counterparts.

Hydrogenation Chemistry

Catalytic hydrogenation of this compound is expected to reduce the vinyl groups to saturated ethyl groups, yielding 1,4-diethyloctafluorobutane. This reaction typically requires a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas (H₂). The perfluorinated chain is inert under these conditions.

The reaction proceeds via the adsorption of both the divinyl compound and hydrogen onto the catalyst surface. The stepwise addition of hydrogen atoms across the double bonds then occurs. Given the presence of two vinyl groups, the reaction can potentially yield a mixture of the partially hydrogenated product (1-ethyl-4-vinyloctafluorobutane) and the fully hydrogenated product, depending on the reaction conditions such as pressure, temperature, and catalyst loading.

Hypothetical Reaction Scheme for Hydrogenation:

CH₂=CH-(CF₂)₄-CH=CH₂ + 2H₂ --(Catalyst)--> CH₃-CH₂-(CF₂)₄-CH₂-CH₃

Table 1: Illustrative Catalytic Systems for Alkene Hydrogenation

| Catalyst | Typical Conditions | Product Selectivity |

| Palladium on Carbon (Pd/C) | Room temperature, 1-4 atm H₂ | High conversion to the fully saturated alkane. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Room temperature, 1-3 atm H₂ | Effective for a wide range of alkenes. |

| Raney Nickel (Raney-Ni) | Higher temperatures and pressures may be required. | A cost-effective but potentially less selective catalyst. acs.org |

Halogenation Chemistry

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the vinyl groups of this compound is an anticipated electrophilic addition reaction. This would result in the formation of a vicinal dihalide at each end of the molecule. For instance, bromination would yield 1,4-bis(1,2-dibromoethyl)octafluorobutane.

The mechanism involves the polarization of the halogen molecule as it approaches the electron-rich (though deactivated) double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion results in the anti-addition of the halogen atoms. The reddish-brown color of bromine, for example, would disappear upon reaction, a common qualitative test for unsaturation.

Hypothetical Reaction Scheme for Bromination:

CH₂=CH-(CF₂)₄-CH=CH₂ + 2Br₂ --> BrCH₂-CH(Br)-(CF₂)₄-CH(Br)-CH₂Br

Table 2: Expected Products of Halogenation

| Halogen | Reagent | Product Name |

| Chlorine | Cl₂ | 1,4-Bis(1,2-dichloroethyl)octafluorobutane |

| Bromine | Br₂ | 1,4-Bis(1,2-dibromoethyl)octafluorobutane |

| Iodine | I₂ | 1,4-Bis(1,2-diiodoethyl)octafluorobutane (reaction is typically slower) |

Organometallic Additions (e.g., Hydroborylation)

Hydroborylation represents a significant organometallic addition reaction applicable to the vinyl groups of this compound. This two-step process, involving the addition of a boron-hydrogen bond across the double bond followed by oxidation, typically yields an alcohol.

Regioselectivity in Hydroborylation (e.g., Anti-Markovnikov Selectivity)

A key feature of the hydroborylation of alkenes is its anti-Markovnikov regioselectivity. In the case of this compound, the boron atom would add to the terminal carbon of the vinyl group (the carbon with more hydrogen atoms), and the hydrogen atom would add to the internal carbon. This preference is driven by both steric factors, with the bulkier borane (B79455) group favoring the less hindered position, and electronic factors. Subsequent oxidation of the resulting organoborane intermediate with reagents like hydrogen peroxide in a basic solution would yield the corresponding primary alcohol, 2-(octafluoro-4-(2-hydroxyethyl)butyl)ethanol.

Hypothetical Reaction Scheme for Hydroborylation-Oxidation:

CH₂=CH-(CF₂)₄-CH=CH₂ + 2 BH₃ --> (BH₂CH₂-CH₂)-(CF₂)₄-(CH₂-CH₂BH₂)

(BH₂CH₂-CH₂)-(CF₂)₄-(CH₂-CH₂BH₂) + H₂O₂, NaOH --> HOCH₂-CH₂-(CF₂)₄-CH₂-CH₂OH

Catalytic Systems for Hydroborylation (e.g., Cobalt-Catalyzed)

While hydroboration with borane (BH₃) or its derivatives is common, transition metal-catalyzed hydroboration, including cobalt-catalyzed systems, offers alternative pathways and selectivities. Cobalt catalysts can influence the regioselectivity and enantioselectivity of the hydroboration of fluorinated alkenes. Research on cobalt-catalyzed hydroelementation reactions has shown the generation of radical intermediates, which can lead to various functionalizations. For fluorinated olefins, cobalt catalysis can be instrumental in achieving high selectivity and yields under mild conditions.

Table 3: Comparison of Hydroboration Methods

| Method | Reagent(s) | Key Feature |

| Uncatalyzed Hydroboration | BH₃-THF, then H₂O₂/NaOH | Standard anti-Markovnikov addition. |

| Cobalt-Catalyzed Hydroboration | Pinacolborane, Cobalt catalyst | Can offer enhanced selectivity and efficiency for fluorinated substrates. |

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atoms in the octafluorobutane chain generally resistant to nucleophilic substitution. The high electronegativity of fluorine and the strength of the C-F bond mean that perfluorinated alkanes are typically inert to most nucleophiles under standard conditions.

For nucleophilic attack to occur on a perfluorinated carbon, harsh reaction conditions or activation of the C-F bond is usually necessary. Mechanisms for C-F bond activation can involve highly reactive organometallic complexes or electron transfer processes. In the context of this compound, the internal perfluorinated carbons are sterically shielded and electronically deactivated towards nucleophilic attack. Therefore, nucleophilic substitution reactions on the octafluorobutane backbone are considered highly unlikely under typical laboratory conditions. Any nucleophilic reaction would preferentially occur at the vinyl groups, for instance, through Michael addition if an appropriate electron-withdrawing group were present.

Investigations into Reaction Mechanisms and Intermediates

The reaction mechanisms for compounds like this compound are expected to be dominated by the electronic properties of the vinyl groups, which are rendered electron-deficient by the adjacent perfluorinated chain. This suggests a susceptibility to nucleophilic attack and radical additions.

Commonly proposed intermediates in reactions involving fluorinated dienes include stabilized radicals and carbocations. For instance, in radical addition reactions, a radical species would add to one of the vinyl groups, leading to the formation of a carbon-centered radical intermediate. This intermediate would be stabilized by the presence of the fluorine atoms on the adjacent carbon.

In the case of electrophilic additions, the reaction would likely proceed through a carbocationic intermediate. However, the formation of a carbocation adjacent to a perfluoroalkyl group is generally disfavored due to the powerful electron-withdrawing effect of the C-F bonds, which would destabilize the positive charge. Computational studies on the fluorination of dienes catalyzed by hypervalent iodine have explored the formation of such intermediates, suggesting that the reaction proceeds through a complex mechanism involving the activation of a double bond. nih.gov

A plausible reaction mechanism for the functionalization of a compound like this compound is the radical addition of a perfluoroalkyl iodide. A proposed mechanism for a similar reaction with a generic diene involves the initial generation of a perfluoroalkyl radical (e.g., n-C4F9•) which then adds to one of the double bonds of the diene. mdpi.com This is followed by cyclization or further reaction to yield the final product.

| Reaction Type | Proposed Intermediate | Key Influencing Factors |

| Radical Addition | Carbon-centered radical | Stability of the radical, steric hindrance |

| Electrophilic Addition | Carbocation | Electronic destabilization by the perfluoroalkyl chain |

| Nucleophilic Addition | Carbanion | Enhanced by the electron-withdrawing perfluoroalkyl chain |

This table is generated based on general principles of reactivity for analogous fluorinated compounds.

Investigations into the hydrofluorination of enynoates to produce fluorinated dienoates have provided insight into vinyl cation mediated processes, which could be relevant to understanding the behavior of this compound under acidic conditions. rsc.orgnih.gov

Influence of Perfluorinated Alkane Chain on Vinyl Group Reactivity

The octafluorobutane chain exerts a profound influence on the reactivity of the terminal vinyl groups in this compound. This influence is primarily electronic, stemming from the high electronegativity of fluorine atoms.

The strong inductive electron-withdrawing effect (-I effect) of the perfluorinated chain significantly reduces the electron density of the C=C double bonds. This deactivation makes the vinyl groups less susceptible to electrophilic attack compared to their non-fluorinated hydrocarbon counterparts. Conversely, this electron deficiency enhances the reactivity of the vinyl groups towards nucleophiles. Nucleophilic addition to the double bond is a more favorable pathway for such electron-poor alkenes.

Studies on the dehydration of perfluoroalkyl-substituted tertiary alcohols have highlighted the destabilizing effect of strongly electron-attracting perfluoroalkyl groups on the formation of intermediate carbocations. mdpi.com This further supports the notion that reactions proceeding through carbocationic intermediates would be less favorable for this compound.

The perfluoroalkyl chain also impacts the regioselectivity and stereoselectivity of reactions. For example, in a copper-catalyzed enantioselective perfluoroalkylamination of 1,3-dienes, the perfluoroalkyl group plays a crucial role in directing the outcome of the reaction. nih.gov While this compound is a 1,6-diene, the principles of electronic and steric control by the fluorinated chain would similarly apply.

The table below summarizes the expected influence of the octafluorobutane chain on the reactivity of the vinyl groups.

| Property | Influence of Octafluorobutane Chain | Reason |

| Electron Density of Vinyl Group | Decreased | Strong -I effect of the perfluorinated chain |

| Susceptibility to Electrophilic Attack | Decreased | Electron-deficient nature of the double bond |

| Susceptibility to Nucleophilic Attack | Increased | Electron-deficient nature of the double bond |

| Stability of Adjacent Carbocation | Decreased | Inductive destabilization of the positive charge |

| Stability of Adjacent Radical | Increased | Stabilization through hyperconjugation and inductive effects |

This table is generated based on established electronic effects of perfluoroalkyl groups on adjacent unsaturated systems.

Furthermore, the steric bulk of the perfluoroalkyl chain can also play a role in directing the approach of reagents, potentially leading to high stereoselectivity in addition reactions. researchgate.net

Based on the conducted research, there is insufficient specific scientific literature available to construct a detailed article on the homopolymerization chemistry of this compound that adheres to the provided outline.

The search results contain general information on free radical and ionic polymerization mechanisms for various compounds, including other fluorinated and divinyl monomers. For instance, some documents discuss the radical polymerization of divinyl compounds in the context of forming branched polymers google.com and the anionic polymerization of other fluorinated monomers like hexafluoro-1,3-butadiene (B1630412) and α,β,β-trifluorostyrene rsc.orgrsc.org. However, none of the search results provide specific experimental data or detailed research findings on the initiation, propagation, termination, or specific ionic polymerization methodologies for the homopolymerization of this compound itself.

To generate a thorough, informative, and scientifically accurate article as requested, specific studies on the kinetics and mechanisms of this compound homopolymerization would be required. Without such dedicated research, it is not possible to provide the detailed content and data tables for each specified subsection of the outline without resorting to speculation or including information on compounds outside the explicit scope of the request, which is strictly prohibited by the instructions. Therefore, the article cannot be generated at this time.

Polymerization Chemistry of 1,4 Divinyloctafluorobutane

Homopolymerization Studies of 1,4-Divinyloctafluorobutane

Ionic Polymerization Methodologies

Coordination Polymerization

Coordination polymerization of fluorinated dienes, including this compound, is a significant area of research, often employing transition metal catalysts, such as those used in Ziegler-Natta systems. mdpi.comwikipedia.org These catalyst systems, typically composed of a transition metal halide and an organometallic compound, facilitate the polymerization of olefins and dienes by forming a coordination complex between the monomer and the metal catalyst. slideshare.netmlsu.ac.in The process generally involves initiation, propagation, and termination steps. slideshare.net

Ziegler-Natta catalysts, which can be heterogeneous or homogeneous, are well-known for producing stereoregular polymers. wikipedia.orgillinois.edu Heterogeneous catalysts are often based on titanium compounds combined with organoaluminum cocatalysts, while homogeneous systems may involve complexes of titanium, zirconium, or hafnium with a cocatalyst like methylaluminoxane (B55162) (MAO). wikipedia.org The mechanism involves the insertion of the monomer into the transition metal-carbon bond of the catalyst. kuvempu.ac.in

For fluorinated dienes, the presence of electron-withdrawing fluorine atoms can influence the reactivity and the properties of the resulting polymers. mdpi.com The coordination chemistry of fluorinated dienes is diverse, with the ligand properties varying based on the arrangement of double bonds. nih.gov

Lanthanide-based catalysts, particularly those involving neodymium, have shown promise in the polymerization of dienes due to their high activity and stereospecificity. semanticscholar.orgrsc.org These catalysts can be effective for producing polymers with high cis-1,4-selectivity and high molecular weights. semanticscholar.org For instance, ternary catalyst systems comprising a lanthanide complex, an organoboron compound, and an aluminum alkyl have been successfully used for the polymerization of various dienes. semanticscholar.org The specific choice of the lanthanide metal can influence the catalytic activity. nih.gov

While specific studies detailing the coordination polymerization of this compound are not abundant in the provided search results, the general principles of coordination polymerization of fluorinated and non-fluorinated dienes provide a framework for understanding its potential behavior. dtic.milrsc.org The use of catalysts like those based on iron, cobalt, nickel, and rare-earth metals is a common strategy. mdpi.comsemanticscholar.orgacs.org The resulting polymer's microstructure and properties are highly dependent on the catalyst system and polymerization conditions. illinois.edu

Table 1: Examples of Catalyst Systems Used in Coordination Polymerization of Dienes

| Catalyst System Components | Monomer Example | Key Features of Resulting Polymer |

| Iminopyridine Fe(II) complex / MAO | Isoprene | High activity, moderate polydispersity. mdpi.com |

| PNP-ligated rare-earth metal complexes / [Ph3C][B(C6F5)4] / AliBu3 | Isoprene | High cis-1,4-selectivity, high molecular weight, narrow molecular weight distribution. semanticscholar.org |

| Titanium tetrachloride / Triethylaluminium (Ziegler-Natta) | Propylene | Stereoregular (isotactic or syndiotactic) polymers. wikipedia.orgkuvempu.ac.in |

| Neodymium-based catalysts | Dienes | Good catalytic performance and stereospecificity. rsc.org |

Copolymerization Strategies Involving this compound

Copolymerization is a versatile method to tailor the properties of polymers derived from this compound. By incorporating other monomers, the resulting material's characteristics, such as thermal stability, chemical resistance, and mechanical properties, can be systematically modified. Both controlled radical polymerization and copolymerization with non-fluorinated monomers are key strategies.

Controlled Radical Polymerization (CRP) Techniques

Controlled Radical Polymerization (CRP) offers a powerful approach to synthesize well-defined copolymers of this compound with controlled molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP method that employs a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to reversibly activate and deactivate the polymer chains. While specific examples of ATRP involving this compound are not detailed in the provided search results, the general mechanism would involve the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end. This allows for the controlled addition of monomer units, including this compound and a comonomer, leading to the formation of block or statistical copolymers with predictable structures.

Nitroxide-Mediated Polymerization (NMP) utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, thereby controlling the polymerization process. This technique is typically initiated by a conventional radical initiator in the presence of a nitroxide mediating agent. For the copolymerization of this compound, NMP could be employed to create copolymers with specific block sequences or statistical distributions of the fluorinated and non-fluorinated monomer units. The choice of nitroxide and reaction conditions would be crucial in achieving good control over the polymerization.

Iodine Transfer Polymerization (ITP) is a form of degenerative transfer CRP where an iodo-compound acts as a chain transfer agent. The reversible transfer of the iodine atom between growing polymer chains allows for a controlled polymerization process.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that uses a thiocarbonylthio compound as a chain transfer agent. The RAFT agent reversibly reacts with the propagating radicals, forming a dormant species and allowing for the controlled growth of polymer chains. Both ITP and RAFT are known for their tolerance to a wide range of functional monomers and reaction conditions, making them suitable for the copolymerization of this compound to produce well-defined copolymers.

Copolymerization with Non-Fluorinated Monomers

Copolymerizing this compound with non-fluorinated monomers is a strategic approach to combine the unique properties of fluoropolymers with the characteristics of conventional polymers. This can lead to materials with tailored surface properties, improved processability, and a balance of hydrophobicity and hydrophilicity.

Preliminary studies have been conducted on the copolymerization of fluorinated dienes with monomers like butadiene or a combination of ethylene (B1197577) and butadiene. dtic.mil These copolymerizations have been explored using both coordination and ionic catalysts. dtic.mil Neodymium-based catalysts, for instance, have demonstrated effectiveness in the polymerization of dienes and vinyl monomers. rsc.org The resulting copolymers would be expected to exhibit properties that are a composite of the individual homopolymers, potentially offering enhanced performance for specific applications. The incorporation of the fluorinated divinyl monomer can introduce crosslinking capabilities, leading to the formation of network structures with improved thermal and chemical stability.

Copolymerization with Other Fluorinated Monomers

This compound can be copolymerized with various other monomers to create polymers with tailored properties. These copolymers often incorporate other fluorinated monomers to enhance specific characteristics such as thermal stability, chemical resistance, and surface properties. For instance, it is listed among other divinyl perfluoroalkanes like 1,6-divinyldodecafluorohexane and 1,8-divinylhexadecafluorooctane as a monomer with two or more radical polymerizable double bonds. google.comgoogle.com Such divinyl compounds are used to form highly branched fluorinated polymers. google.com

In the creation of these complex polymers, this compound (monomer A) is polymerized with a monomer B, which has a fluoroalkyl group and at least one radical polymerizable double bond. google.com The resulting fluorine-containing hyperbranched polymer can be a component in curable compositions for coatings. google.com The copolymerization of fluorinated monomers is a significant area of interest because the inclusion of fluorine atoms can alter the electron density of nearby functional groups, thereby enhancing properties like proton conductivity. nih.gov

The choice of comonomers is crucial and depends on the desired application of the resulting fluoropolymer. academie-sciences.fr Common fluorinated comonomers used in radical polymerizations include vinylidene fluoride (B91410) (VDF), which can be copolymerized with a wide range of fluoroolefins to produce materials for applications such as protective coatings and membranes. academie-sciences.fr While direct copolymerization examples with specific reactivity ratios for this compound are not detailed in the provided results, the context of fluoropolymer synthesis suggests its utility in creating cross-linked or branched structures within a fluoropolymer matrix. For example, in developing water-resistant latex coatings, fluorinated acrylic monomers like 2,2,2-trifluoroethyl methacrylate (B99206) are copolymerized with other acrylics. mdpi.com This highlights a general strategy where a fluorinated component is integrated to impart hydrophobicity. mdpi.com

Control of Polymer Architecture (e.g., Block, Graft, Random, Alternating Copolymers)

The architecture of polymers derived from this compound can be controlled to form various structures, including block, graft, random, and alternating copolymers, although specific examples for this monomer are limited in the search results. europlas.com.vn The general principles of controlled polymerization are well-established and can be applied to fluorinated monomers. europlas.com.vnnih.gov

Block Copolymers: These are formed by linking two or more homopolymer chains, creating distinct blocks within a single macromolecule. europlas.com.vnmdpi.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are used to synthesize block copolymers with semi-fluorinated monomers. mdpi.com For instance, diblock and triblock copolymers have been successfully synthesized using semi-fluorinated methacrylates and acrylates via RAFT dispersion polymerization. mdpi.com While this compound is a divinyl monomer, its participation in block copolymer synthesis would likely involve specialized techniques to control the polymerization of its two vinyl groups sequentially.

Graft Copolymers: These consist of a linear backbone with chemically attached side chains. rsc.orgnih.gov The "grafting through" method, which involves the copolymerization of a macromonomer with another monomer, is a common approach. rsc.org For this compound, this could involve its polymerization onto a pre-existing polymer backbone or its use as a cross-linking agent to graft polymer chains together. The synthesis of well-defined graft copolymers has gained attention for creating materials with unique properties stemming from their confined structures. rsc.orgresearchgate.net

Random and Alternating Copolymers: In random copolymers, monomers are linked without a specific order, while in alternating copolymers, they are arranged in a regular, alternating sequence. europlas.com.vn The relative reactivities of the comonomers determine the resulting structure. academie-sciences.fr For example, the copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) leads to quasi-alternating copolymers due to their specific reactivity ratios. academie-sciences.fr

Controlled polymerization techniques are crucial for dictating these architectures, which in turn significantly influence the material's final properties. core.ac.uknih.gov

Factors Influencing Polymerization Behavior

Role of Fluorine Substituents on Monomer Reactivity and Polymerization Kinetics

The presence of the octafluorobutane chain in this compound significantly influences its reactivity and polymerization kinetics. The high electronegativity of fluorine atoms alters the electron density of the vinyl groups. nih.govcolab.ws This electronic effect can impact the monomer's susceptibility to radical or ionic initiation and its propagation rate.

Fluorine substitution is known to affect the reaction kinetics in polymerization. For instance, in the synthesis of hydroxy-fluorapatites, a higher concentration of fluoride was found to accelerate the reaction kinetics. nih.gov In the context of fluoropolymers, the presence of fluorine atoms on or near the polymer backbone can change the electronic properties of functional groups, which can be leveraged to improve specific polymer characteristics. nih.gov

Effects of Reaction Conditions (e.g., Temperature, Pressure, Solvent)

Reaction conditions such as temperature, pressure, and solvent play a critical role in the polymerization of this compound, dictating the polymer's properties, yield, and structure.

Temperature: Temperature is a key factor in controlling the rate of polymerization. ajpojournals.org Higher temperatures generally increase the reaction rate due to higher kinetic energy but can also lead to side reactions or polymer degradation. ajpojournals.org For cationic polymerizations, temperature is crucial for regulating catalyst behavior. researchgate.net In some systems, lower temperatures are preferred to gain better control over the polymer's molecular weight and structure. ajpojournals.org

Pressure: Fluoropolymers are often synthesized via radical copolymerization of fluoroalkenes under high pressure. academie-sciences.fr Pressure can influence monomer concentration and reaction kinetics, which is particularly relevant for gaseous monomers.

Solvent: The choice of solvent is critical, especially in solution polymerization. The solvent can affect monomer and polymer solubility, catalyst activity, and chain transfer reactions. For example, polymer-solvent interactions are known to be important for achieving optimal morphological structures in some polymer systems. core.ac.uknih.gov In the synthesis of cyclodextrin-based nanostructures, the concentration of NaOH in the aqueous solvent was a critical parameter affecting the final product's properties. mdpi.com The use of specific solvents like 1,4-dioxane (B91453) has been noted in the polymerization of other fluorinated monomers. researchgate.net

The interplay of these conditions is complex and must be optimized to achieve the desired polymer characteristics. ulisboa.pt

Table 1: Influence of Reaction Conditions on Polymerization

| Parameter | General Effect | Notes |

|---|---|---|

| Temperature | Controls reaction rate and can influence side reactions and polymer degradation. ajpojournals.org | Higher temperatures increase rate, but may reduce control over polymer structure. ajpojournals.orgresearchgate.net |

| Pressure | Affects monomer concentration, especially for gaseous monomers. | High pressure is common in the radical polymerization of fluoroalkenes. academie-sciences.fr |

| Solvent | Influences solubility, catalyst activity, and chain transfer. core.ac.uknih.gov | Can play a crucial role in determining the final polymer morphology. core.ac.uknih.gov |

| Initiator/Catalyst | Determines the polymerization mechanism and influences reaction rate. academie-sciences.frulisboa.pt | The choice of initiator can be affected by temperature and solvent. researchgate.net |

Polymerization under Confinement (e.g., Nanocavities)

Polymerization of monomers within confined spaces like nanocavities or nanoporous templates, such as anodized aluminum oxide (AAO), is a method to synthesize polymers with controlled morphologies and architectures. csic.es This technique, sometimes referred to as nanopolymerization, has been studied for various polymerization mechanisms, including free radical and atom transfer radical polymerization (ATRP). csic.es

When polymerization occurs under confinement, the reaction kinetics can be significantly different from bulk polymerization. For example, studies on the polymerization of epoxy-based systems within AAO membranes found that the reaction was faster under confinement compared to the bulk system at the same temperature. csic.es The confinement can affect monomer diffusion, the conformation of the growing polymer chains, and interactions with the cavity walls.

While there are no specific search results detailing the polymerization of this compound within nanocavities, the general principles suggest that this approach could be used to create structured nanomaterials. The rigid and fluorinated nature of the monomer might lead to unique self-assembly or ordering effects within the confined environment. The resulting polymer nanostructures could have applications in areas where precisely controlled geometries are required. csic.es For instance, upconversion particle-assisted NIR polymerization creates microdomain-limited gradient photopolymerization, demonstrating how polymerization can be localized at a micro-scale. nih.gov

Photopolymerization Activation

Photopolymerization, or light-induced polymerization, offers significant advantages, including fast reaction rates and spatiotemporal control. mdpi.combeilstein-journals.org This technique uses photoinitiators that generate reactive species (radicals or cations) upon exposure to light, typically UV or visible light, to initiate polymerization. mdpi.comsustech.edu.cn

This compound, with its two vinyl groups, is suitable for photopolymerization to form highly cross-linked networks. Such processes are used in coatings, adhesives, and the fabrication of various materials. google.comresearchgate.net In one application, a curable composition containing a fluorine-containing hyperbranched polymer (which can be derived from this compound) is cured by irradiation with an active energy ray in the presence of a photopolymerization initiator. google.com

The efficiency of photopolymerization depends on the photoinitiator system, the monomer's reactivity, and the light source. mdpi.com For fluorinated systems, the choice of photoinitiator is critical. Recent research has focused on developing photoinitiating systems for longer wavelengths, such as near-infrared (NIR) light, to improve light penetration and reduce safety concerns associated with UV light. beilstein-journals.org The kinetics of photopolymerization are often complex, as the system transitions rapidly from a liquid monomer to a solid polymer, with diffusion-controlled phenomena becoming significant as the reaction proceeds. mdpi.com

Advanced Materials Applications and Derivatization from 1,4 Divinyloctafluorobutane Polymers

Development of Functional Fluorinated Polymers and Copolymers

The dual vinyl groups of 1,4-divinyloctafluorobutane serve as reactive sites for polymerization, enabling the creation of both linear and cross-linked fluorinated polymers. This versatility allows for the synthesis of polymers with controlled architectures, including main-chain and side-chain fluorinated structures, which in turn dictates their physical and chemical properties.

Polymers incorporating the octafluorobutane segment directly into the polymer backbone are classified as main-chain fluoro-containing polymers. The synthesis of these materials can be achieved through various polymerization mechanisms initiated at the vinyl groups of the this compound monomer.

One common approach is free-radical polymerization, where the double bonds of the monomer are reacted to form long polymer chains. The bifunctionality of this compound can lead to cross-linked networks, resulting in thermosetting materials with high thermal and chemical resistance. By carefully controlling the reaction conditions and the concentration of the monomer, the degree of cross-linking can be tailored to achieve desired mechanical properties.

Alternatively, copolymerization of this compound with other vinyl monomers allows for the synthesis of linear or branched copolymers with tunable properties. For instance, copolymerization with non-fluorinated monomers can be used to balance properties such as flexibility, solubility, and cost, while still retaining the benefits of fluorine incorporation.

Table 1: Potential Co-monomers for Main-Chain Polymerization with this compound and Their Effects

| Co-monomer | Polymerization Method | Potential Effect on Polymer Properties |

| Ethylene (B1197577) | Free-radical polymerization | Improved flexibility and processability |

| Vinylidene fluoride (B91410) | Free-radical polymerization | Enhanced dielectric properties and piezoelectricity |

| Methyl methacrylate (B99206) | Controlled radical polymerization | Increased optical clarity and weatherability |

| Styrene | Controlled radical polymerization | Modified refractive index and mechanical strength |

Research into the synthesis of main-chain fluorinated polymers often focuses on achieving high molecular weights and controlled polymer architectures to maximize performance in demanding applications.

In side-chain fluorinated polymers, the fluorinated moiety, in this case, the octafluorobutane group, is pendant to the main polymer backbone. This architecture is typically achieved through graft polymerization, where polymer chains are grown from a pre-existing polymer backbone.

The "grafting from" method involves creating active sites along a polymer backbone, which then initiate the polymerization of a monomer. While not directly applicable for incorporating the entire this compound as a side chain, this monomer can be used in a "grafting through" approach. In this method, a macromonomer with a polymerizable group at one end is copolymerized with another monomer to form a graft copolymer.

A more direct approach to creating side-chain fluorinated polymers using this compound would involve a multi-step synthesis. First, one of the vinyl groups of this compound would be selectively reacted to introduce a different polymerizable functional group, creating a fluorinated macromonomer. This macromonomer could then be copolymerized with other monomers to yield a polymer with pendant octafluorobutane chains.

Another strategy is the "grafting onto" method, where pre-formed polymer chains with reactive end groups are attached to a polymer backbone. nih.gov For example, a polymer with pendant reactive sites could be reacted with a monofunctionalized this compound derivative.

The properties of side-chain fluorinated polymers are heavily influenced by the nature of the backbone and the length and density of the fluorinated side chains. These polymers often exhibit unique surface properties due to the tendency of the low-surface-energy fluorinated side chains to migrate to the polymer-air interface. mdpi.com

Table 2: Comparison of "Grafting From" and "Grafting Onto" Methods for Side-Chain Fluorinated Polymers

| Grafting Method | Description | Advantages | Disadvantages |

| Grafting From | Initiating polymerization of a monomer from active sites on a polymer backbone. | High graft density can be achieved. | Difficult to characterize the grafted chains. |

| Grafting Onto | Attaching pre-formed polymer chains to a polymer backbone. nih.gov | Well-defined grafted chains. | Steric hindrance can limit graft density. nih.gov |

| Grafting Through | Copolymerization of a macromonomer with another monomer. nih.gov | Control over branch length and spacing. | Synthesis of macromonomer can be complex. |

Engineering of Specialized Polymeric Materials

The distinct properties of polymers derived from this compound make them suitable for a variety of specialized applications where high performance is critical.

The low surface energy, hydrophobicity, and chemical resistance of fluoropolymers make them ideal for high-performance coatings. daikinchemicals.com Polymers and copolymers of this compound can be formulated into coatings that provide excellent protection against corrosion, weathering, and chemical attack. daikinchemicals.com The fluorinated segments of the polymer tend to orient at the surface, creating a non-stick, easy-to-clean finish. mdpi.com

These coatings can be applied to a variety of substrates, including metals, plastics, and composites, to enhance their durability and performance in harsh environments. Applications range from industrial equipment and chemical processing tanks to architectural coatings and automotive finishes.

Surface modification using polymers of this compound can also be employed to alter the surface properties of materials. For example, grafting these fluoropolymers onto the surface of a material can impart hydrophobicity and reduce its coefficient of friction. This is particularly useful in applications where lubricity and non-stick properties are desired. Direct surface fluorination is another method to modify the physicochemical properties of polymer surfaces. mdpi.com

Table 3: Properties of Fluoropolymer Coatings Derived from this compound

| Property | Description | Benefit in Coatings |

| Low Surface Energy | The fluorinated surface has weak intermolecular forces. | Excellent water and oil repellency; non-stick properties. |

| Chemical Inertness | The strong carbon-fluorine bonds are resistant to chemical attack. | Protection against corrosive chemicals and solvents. |

| Thermal Stability | The polymer can withstand high temperatures without degrading. | Suitable for high-temperature applications. |

| UV Resistance | The polymer is not readily degraded by ultraviolet radiation. | Long-term outdoor durability and color retention. |

Fluorinated polymers play a crucial role in electrochemical devices due to their chemical stability and ability to be functionalized to conduct ions. In polymer electrolyte fuel cells (PEMFCs), proton exchange membranes (PEMs) are a key component. nih.gov While perfluorosulfonic acid (PFSA) ionomers like Nafion are the industry standard, research into alternative fluorinated polymers continues. nih.gov

Polymers derived from this compound could potentially be functionalized with sulfonic acid groups to create novel PEMs. The highly fluorinated backbone would provide the necessary chemical and thermal stability in the aggressive fuel cell environment, while the sulfonic acid groups would facilitate proton transport. The cross-linking ability of the divinyl monomer could also enhance the mechanical properties and reduce swelling of the membrane. mdpi.com

In the context of batteries, fluorinated electrolytes are being investigated to improve the safety and performance of lithium-ion and next-generation batteries. nih.gov Solid polymer electrolytes (SPEs) based on fluorinated polymers offer the potential for higher voltage stability and reduced flammability compared to traditional liquid electrolytes. rsc.org Copolymers of this compound with monomers containing ether linkages could be synthesized to create a polymer matrix capable of dissolving lithium salts and facilitating ion transport. The fluorinated segments would contribute to a wider electrochemical stability window.

Table 4: Potential Roles of this compound Polymers in Electrochemical Devices

| Application | Desired Polymer Properties | Potential Advantage of this compound Polymers |

| Polymer Electrolyte Fuel Cell Membranes | High proton conductivity, low fuel crossover, chemical and thermal stability. | The fluorinated backbone provides stability, and cross-linking can improve mechanical properties and reduce fuel crossover. |

| Battery Electrolytes | High ionic conductivity, wide electrochemical stability window, non-flammability. | The high fluorine content can enhance voltage stability and reduce flammability. |

The hydrophobic and lipophilic nature of fluorinated polymers makes them interesting candidates for use as sorbents for the removal of organic pollutants from water. Porous polymers and composites based on this compound could be designed to have a high affinity for nonpolar contaminants, such as oils, hydrocarbons, and certain persistent organic pollutants.

The high surface area and chemical resistance of these polymeric sorbents would allow for their use in harsh chemical environments and for repeated cycles of adsorption and regeneration. The cross-linked nature of polymers derived from this compound would provide the necessary mechanical stability for use in packed bed reactors or as filter media.

Furthermore, the surface of these fluorinated polymers could be functionalized to introduce specific binding sites for targeted pollutants, creating highly selective sorbent materials. For example, the incorporation of chelating groups could enable the selective removal of heavy metal ions from wastewater. The development of such advanced sorbents is a promising area of research for addressing environmental contamination challenges.

Table 5: Potential of this compound-Based Polymeric Sorbents

| Target Pollutant | Adsorption Mechanism | Key Polymer Property |

| Oils and Hydrocarbons | Hydrophobic interactions | High fluorine content, porous structure |

| Persistent Organic Pollutants (POPs) | Partitioning into the polymer matrix | Lipophilicity, high surface area |

| Heavy Metal Ions | Chelation with functional groups | Surface functionalization, chemical stability |

Integration as a Versatile Chemical Building Block in Organic Synthesis

This compound, with its chemical formula C8H6F8 and CAS number 678-65-9, serves as a valuable fluorinated building block in the field of organic synthesis. Its structure, characterized by a central octafluorobutane chain flanked by two vinyl groups (CH2=CH-), offers reactive sites for a variety of chemical transformations. This bifunctionality allows for its integration into complex molecular frameworks, making it a precursor for novel organofluorine compounds with tailored properties. The electron-withdrawing nature of the perfluorinated backbone significantly influences the reactivity of the terminal vinyl groups, distinguishing it from its non-fluorinated analogs.

Derivatization for Complex Molecular Architectures

The presence of two vinyl moieties in this compound opens avenues for numerous derivatization strategies aimed at constructing intricate molecular architectures. These reactions primarily target the carbon-carbon double bonds, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

One fundamental derivatization pathway is electrophilic addition . The vinyl groups, although deactivated by the adjacent electron-withdrawing perfluoroalkyl chain, can undergo addition reactions with various electrophiles. For instance, halogenation with bromine (Br₂) or chlorine (Cl₂) would be expected to yield the corresponding tetrahalo-adducts, 1,2,7,8-tetrahalo-3,3,4,4,5,5,6,6-octafluorooctane. Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) could lead to the formation of dihalo-derivatives.

Radical additions also represent a viable method for functionalizing the vinyl groups. The addition of thiols (R-SH) via a radical mechanism, for example, can introduce thioether functionalities at the terminal positions of the fluorinated chain. This approach is valuable for creating molecules with potential applications in materials science and medicinal chemistry.

Furthermore, the vinyl groups can participate in various coupling reactions . For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, could be employed to append aryl or other organic fragments to the ends of the octafluorobutane chain, thereby generating complex, highly fluorinated molecules with potential applications in liquid crystals or as specialized lubricants.

The bifunctional nature of this compound also makes it a suitable candidate for cycloaddition reactions . The vinyl groups can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. This strategy provides a powerful tool for the stereocontrolled synthesis of complex cyclic and bicyclic fluorinated compounds. For example, reaction with a simple diene like 1,3-butadiene (B125203) could yield a bis-cyclohexenyl derivative. The reactivity in these cycloadditions is influenced by the electronic properties of the perfluorinated chain.

| Reaction Type | Reagents | Potential Product Structure | Significance |

| Electrophilic Addition | Br₂, Cl₂, HBr, HCl | X-CH₂-CH(X)-(CF₂)₄-CH(X)-CH₂-X (X=Br, Cl) or X-CH₂-CH₂-(CF₂)₄-CH₂-CH₂-X (X=Br, Cl) | Introduction of halogen functional groups for further transformations. |

| Radical Addition | R-SH | R-S-CH₂-CH₂-(CF₂)₄-CH₂-CH₂-S-R | Formation of fluorinated thioethers. |

| Cross-Coupling | Aryl-boronic acids (Suzuki), Alkenes (Heck) | Ar-CH=CH-(CF₂)₄-CH=CH-Ar | Synthesis of complex fluorinated aromatics and conjugated systems. |

| Cycloaddition | 1,3-Dienes | Cyclohexenyl- (CF₂)₄-Cyclohexenyl | Construction of fluorinated cyclic and bicyclic systems. |

Precursors for Novel Organofluorine Compounds

The strategic placement of reactive vinyl groups on a perfluorinated scaffold makes this compound a valuable precursor for a diverse range of novel organofluorine compounds. These derivatives inherit the unique properties imparted by the fluorine atoms, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics.

A key application is in the synthesis of fluorinated diols and their derivatives . Oxidation of the vinyl groups, for instance using potassium permanganate (B83412) (KMnO₄) under controlled conditions, can lead to the formation of 1,2,7,8-tetrahydroxy-3,3,4,4,5,5,6,6-octafluorooctane. These fluorinated polyols are valuable building blocks for the synthesis of specialty polymers like polyesters and polyurethanes, imparting enhanced stability and modified surface properties to the resulting materials.

Another important transformation is epoxidation . The reaction of the vinyl groups with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding bis-epoxide, 1,2-epoxy-7,8-epoxy-3,3,4,4,5,5,6,6-octafluorooctane. These fluorinated diepoxides are highly reactive intermediates that can be opened by various nucleophiles to introduce a wide array of functional groups, leading to the synthesis of fluorinated amino alcohols, ethers, and other complex molecules.

Furthermore, this compound can serve as a precursor to fluorinated carboxylic acids . Ozonolysis of the vinyl groups, followed by an oxidative workup, would cleave the double bonds and generate a perfluorinated dicarboxylic acid, specifically perfluoroadipic acid (HOOC-(CF₂)₄-COOH). This is a crucial monomer for the production of high-performance fluorinated polyamides and polyesters.

The synthesis of fluorinated heterocycles is another area where this compound can be utilized as a starting material. The derivatized functional groups, such as those introduced via the reactions mentioned above, can undergo intramolecular cyclization reactions to form a variety of fluorinated rings containing heteroatoms like oxygen, nitrogen, or sulfur.

| Precursor To | Synthetic Transformation | Exemplary Reagents | Resulting Compound Class |

| Fluorinated Diols | Dihydroxylation | OsO₄/NMO or cold, dilute KMnO₄ | Polyols |

| Fluorinated Epoxides | Epoxidation | m-CPBA | Diepoxides |

| Fluorinated Dicarboxylic Acids | Ozonolysis (oxidative workup) | O₃, then H₂O₂ | Dicarboxylic Acids |

| Fluorinated Heterocycles | Multi-step synthesis involving derivatization and cyclization | Various | Heterocyclic compounds |

Computational and Theoretical Investigations of 1,4 Divinyloctafluorobutane and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 1,4-divinyloctafluorobutane. These methods solve approximations of the Schrödinger equation to determine molecular properties. For fluorinated compounds, these calculations are particularly valuable for elucidating the effects of highly electronegative fluorine atoms on molecular geometry, stability, and reactivity. emerginginvestigators.org The inclusion of fluorine can significantly alter chemical properties, and computational studies help to predict and rationalize these changes. emerginginvestigators.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying complex fluorinated molecules.

DFT studies on related fluorinated 1,4-dienes have been used to investigate reaction mechanisms, such as fluorination reactions catalyzed by hypervalent iodine reagents. nih.gov In such studies, functionals like M06-2X are employed to calculate the energetics of the reaction pathway. nih.gov The electrostatic potential, a key predictor of chemical reactivity, can be analyzed to understand how the electron-withdrawing nature of the perfluorinated chain in this compound deactivates the vinyl groups toward certain reactions. nih.gov DFT calculations are also instrumental in determining the Gibbs free energy barriers of reaction steps, thereby identifying the rate-determining step and predicting the most favorable reaction products. nih.gov For example, in the fluorination of a generic E-diene, the Gibbs free energy barrier for the SN2 mechanism was calculated to be 13.75 kcal/mol. nih.gov

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| SN2 Fluoride (B91410) Substitution | M06-2X/6-311++G(d, p) | 13.75 |

Møller-Plesset perturbation theory (MP2) is a higher-level quantum chemical method that provides a more accurate description of electron correlation effects than many standard DFT functionals. While computationally more demanding, MP2 calculations are valuable for obtaining precise geometries, interaction energies, and reaction barriers, especially for systems where weak interactions or complex electronic effects are significant. For a molecule like this compound, MP2 calculations could be employed to refine the structures of different conformers and provide benchmark energetic data to validate results from less costly DFT methods.

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide invaluable insights into the polymerization process, which is difficult to observe directly through experiments. mdpi.com

The simulation process typically involves these steps:

Model Construction : A simulation box is created containing multiple monomers of this compound.

Force Field Application : A force field, which is a set of parameters and equations describing the potential energy of the system, is assigned. For polymerization, a reactive force field (like ReaxFF) is often necessary to model the formation and breaking of chemical bonds. mtu.eduacyyuen.com

Simulation : The classical equations of motion are solved numerically for each atom, allowing the system to evolve over time. researchgate.net This simulates the initiation, propagation, and termination steps of polymerization.

Analysis : The resulting trajectory is analyzed to understand the polymer's structure, such as chain conformation, crosslink density, and distribution, as well as its physical properties like glass transition temperature and mechanical moduli. mdpi.com

MD simulations can help predict how the rigid, bulky octafluorobutane segment influences the flexibility and packing of the resulting polymer chains, guiding the development of new fluorinated polymers with desired properties. mtu.edu

Theoretical Analysis of Reaction Pathways and Energetics

Theoretical analysis is crucial for mapping out the potential energy surface of a chemical reaction, identifying intermediates, transition states, and the most energetically favorable pathways. For this compound, this involves studying reactions like cycloadditions, electrophilic additions to the vinyl groups, and polymerization initiation.

Computational studies on similar diene systems have demonstrated how different reaction pathways can be compared. nih.govpku.edu.cn For instance, in a study of hypervalent iodine-catalyzed fluorination of dienes, DFT calculations were used to map the entire reaction mechanism. nih.gov By calculating the free energies of reactants, intermediates (INT), transition states (TS), and products, researchers can determine which pathway is kinetically and thermodynamically favored. nih.gov The study revealed that the fluorination process itself is the rate-determining step. nih.gov Such analyses can predict whether a reaction is concerted or stepwise and explain the observed regioselectivity and stereoselectivity. pku.edu.cn

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| E-1,4INT3 | Intermediate | -19.35 |

| E-1,4TS2 | Transition State | -5.60 |

| Product | Final Product | -34.91 |

Note: Energies are relative to the initial reactants.

Conformational Analysis and Structure-Reactivity Relationships

The three-dimensional shape (conformation) of this compound is a key determinant of its physical properties and chemical reactivity. The molecule's flexibility is primarily due to rotation around the C-C single bonds. Computational methods are used to perform a systematic search of the conformational space to identify stable, low-energy conformers.

A conformational analysis of this compound would investigate the dihedral angles along its carbon backbone. The presence of numerous bulky and electronegative fluorine atoms creates complex steric and electrostatic interactions. iucc.ac.ilbohrium.com These interactions, including the gauche effect between adjacent fluorine atoms, dictate the preferred molecular shape. iucc.ac.il

The orientation of the terminal vinyl groups is particularly important for reactivity, especially in polymerization and cycloaddition reactions. Theoretical calculations can determine the energy cost of rotating these groups and identify the most populated conformations. This information helps establish a structure-reactivity relationship, explaining, for example, why certain diastereomers might be formed preferentially during a reaction. The accessibility of the double bonds to incoming reagents is governed by the molecule's conformational preferences, which can be accurately modeled through these computational investigations. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.